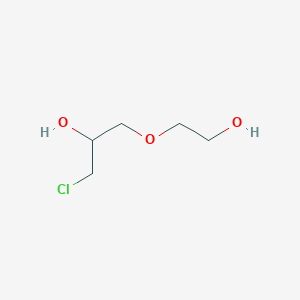
1-氯-3-(2-羟乙氧基)丙烷-2-醇
描述
Synthesis Analysis
The synthesis of related chlorohydrin compounds involves the reaction of epichlorohydrin with other reagents. For example, quaternary ammonium salts derivatives were synthesized by reacting epichlorohydrin with tertiary amines and diamines . In another study, racemic 1-chloro-3-(1-naphthyloxy)-2-propanol, a compound structurally similar to 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol, was prepared from 1-naphthol and epichlorohydrin, followed by kinetic resolution to obtain optically pure enantiomers . These methods highlight the versatility of chlorohydrins in synthesis and their potential for producing a wide range of derivatives.
Molecular Structure Analysis
The molecular structure of chlorohydrin derivatives has been characterized using various spectroscopic techniques. Infrared (IR) and proton nuclear magnetic resonance (1H NMR) spectroscopy were used to characterize the structure of quaternary ammonium chlorides . Additionally, Density Functional Theory (DFT) was employed to investigate the molecular and electronic properties of 1-(2-chlorobenzyloxy)-3-[1,2,3]triazol-1-yl-propan-2-ol derivatives, which are structurally related to 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol .
Chemical Reactions Analysis
Chlorohydrin derivatives participate in various chemical reactions. For instance, the reaction of 3-chloro-1-(2,4,6-trimethylphenyl)propan-2-one with amines resulted in the formation of N-substituted propionamides . Another study reported the synthesis of 1-(aryloxy)-3-(6-chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ols, which showed moderate adrenergic blocking and sympatholytic activities . These reactions demonstrate the reactivity of chlorohydrin derivatives and their potential in medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorohydrin derivatives are influenced by their molecular structure. For example, the crystal structure of a chlorohydrin derivative revealed intermolecular hydrogen bonds and weak intermolecular interactions that stabilize the conformation . The presence of chloro and hydroxy groups in these compounds is likely to affect their solubility, boiling points, and reactivity, which are important parameters in their application as intermediates in chemical syntheses and pharmaceuticals.
科学研究应用
环境和化学稳定性分析
对与 1-氯-3-(2-羟乙氧基)丙烷-2-醇相似的化合物的环境和化学稳定性进行的研究揭示了它们在不同条件下的行为。例如,对二聚非酚性 β-O-4 型木质素模型化合物的酸解的研究表明,对它们在特定环境条件下的稳定性和反应机制有重要的见解。这项研究对于理解化学化合物在环境中的降解和转化过程至关重要,特别是涉及氯代有机分子的过程 (T. Yokoyama,2015)。
抗菌和防腐应用
相关化合物的抗菌特性已被广泛研究,突出了它们在各种应用中作为防腐剂的潜力。例如,绿原酸对包括细菌、酵母菌、霉菌、病毒和变形虫在内的多种生物具有抗菌活性。这些特性对于食品工业寻找用于食品保鲜的天然分子非常有价值,如果观察到类似的抗菌特性,则表明 1-氯-3-(2-羟乙氧基)丙烷-2-醇的潜在应用领域 (Jesús Santana-Gálvez、L. Cisneros-Zevallos、D. A. Jacobo-Velázquez,2017)。
环境持久性和毒性问题
对水生环境中氯代化合物的出现、归宿和行为的研究提供了有关 1-氯-3-(2-羟乙氧基)丙烷-2-醇等化学品的环境影响的宝贵信息。了解这些化合物的持久性、毒性和降解途径对于评估其环境安全性以及制定其去除或安全使用策略至关重要 (G. Bedoux、B. Roig、O. Thomas、V. Dupont、B. Bot,2012)。
可生物降解聚合物应用的潜力
壳聚糖是一种具有抗菌潜力的生物聚合物,展示了开发具有增强性能的可生物降解聚合物的兴趣。壳聚糖独特的化学结构,其特点是电荷密度高和活性基团,为合成新化合物或改性现有化合物(如 1-氯-3-(2-羟乙氧基)丙烷-2-醇)以用于特定应用提供了可能性。对壳聚糖的抗菌和可生物降解特性的研究突出了人们对各种工业和医疗应用中环保材料的兴趣 (D. Raafat、H. Sahl,2009)。
属性
IUPAC Name |
1-chloro-3-(2-hydroxyethoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO3/c6-3-5(8)4-9-2-1-7/h5,7-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBFLXZFUXWPNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(CCl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
36496-12-5 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(3-chloro-2-hydroxypropyl)-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36496-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60939746 | |
| Record name | 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-(2-hydroxyethoxy)propan-2-ol | |
CAS RN |
18371-74-9 | |
| Record name | 1-Chloro-3-(2-hydroxyethoxy)-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18371-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018371749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-3-(2-hydroxyethoxy)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.393 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-CHLORO-3-(2-HYDROXYETHOXY)PROPAN-2-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0FP3I203R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[(1S,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B92050.png)


![Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl-](/img/structure/B92062.png)





